5-Bromo-2-(butan-2-yloxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
5-bromo-2-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
VJUCRLSDWXCLMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Bromo 2 Butan 2 Yloxy Aniline
Reactions Governing the Aromatic Amine Functionality
The amino group is a powerful activating group that significantly influences the reactivity of the benzene (B151609) ring and also serves as a site for direct functionalization.
The orientation of incoming electrophiles in electrophilic aromatic substitution reactions is governed by the combined directing effects of the substituents on the aniline (B41778) ring. In 5-Bromo-2-(butan-2-yloxy)aniline, the substituents are the amino (-NH2), butan-2-yloxy (-OCH(CH3)CH2CH3), and bromo (-Br) groups.
Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring.
Butan-2-yloxy Group (-OR): This is also an activating, ortho-, para-directing group for the same reason.
Bromo Group (-Br): This is a deactivating, yet ortho-, para-directing group. Its deactivating nature comes from its inductive electron withdrawal, while its directing effect is due to resonance.
Substitution at C-4: This position is para to the strongly activating amino group and ortho to the bromo group. Both groups direct to this position, making it a highly probable site for electrophilic attack.
Substitution at C-6: This position is ortho to the amino group and para to the bromo group. While electronically favored, it is adjacent to the amino group and may experience some steric hindrance.
Substitution at C-3: This position is ortho to the butan-2-yloxy group and meta to both the amino and bromo groups. The directing effect of the alkoxy group makes this position a possible, though likely less favored, site of substitution compared to C-4.
In many aniline bromination reactions, the high activation of the ring by the amino group can lead to polysubstitution. youtube.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (see section 3.1.2), which is less activating. youtube.com
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing for direct reactions such as acylation and alkylation.
Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. This transformation is often used as a protective strategy in multi-step syntheses. The resulting acetamido group is less activating than the amino group, which can prevent unwanted side reactions like over-oxidation or polysubstitution during electrophilic aromatic substitution. youtube.com For example, protecting an aniline as a benzoyl derivative is a common strategy before performing subsequent reactions. researchgate.net
Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the nitrogen. Specific reagents and conditions are required to achieve selective mono-alkylation.
Transformations Involving the Bromine Substituent
The carbon-bromine bond is a key site for synthetic manipulation, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov The reaction is highly versatile and tolerant of many functional groups. nih.govmdpi.com While direct studies on this compound are not prevalent, extensive research on similar unprotected ortho-bromoanilines demonstrates the feasibility of this transformation. nih.gov The reaction conditions typically involve a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| ortho-Bromoaniline derivatives | Aryl/Alkyl Boronic Esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | nih.gov |
| Di-bromoanilines | Thienyl Boronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene | Moderate to Good | mdpi.com |
| 5-Bromopyridine derivative | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 72-78% | researchgate.net |
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This reaction is typically catalyzed by a palladium complex. For aniline derivatives, the amino group can sometimes interfere with the catalyst. In some cases, protection of the amino group as an amide is recommended to achieve better yields and avoid side reactions. researchgate.net However, successful Heck couplings on unprotected anilines have been reported, particularly when the amino group is sterically hindered. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. It is known for its mild reaction conditions and tolerance of a wide range of functional groups, although the toxicity of the organotin reagents is a significant drawback.
Nucleophilic aromatic substitution (SNAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. The ring in this compound is substituted with electron-donating amino and alkoxy groups, which deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the bromine via a classical SNAr mechanism is generally unfavorable. rsc.org
For substitution to occur, activation of the substrate is necessary. One potential, albeit indirect, route involves the conversion of the aniline's amino group into a diazonium salt. Diazonium salts are excellent leaving groups and can be displaced by a wide variety of nucleophiles. tib.eu However, direct substitution of the bromine on this electron-rich ring would likely require harsh conditions or specialized catalytic systems, such as those used in Buchwald-Hartwig amination if a different amine were to replace the bromine.
Spectroscopic and Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Bromo-2-(butan-2-yloxy)aniline. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be deciphered, confirming the presence and connectivity of the aromatic ring, the butan-2-yloxy substituent, and the aniline (B41778) functional group.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the butan-2-yloxy group, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, amino, and alkoxy substituents. The protons on the aromatic ring would likely appear as a set of multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the butan-2-yloxy group would present characteristic signals, including a methine proton adjacent to the oxygen atom, which would likely be a multiplet, and the methyl and methylene (B1212753) protons of the butyl chain, appearing as multiplets or overlapping signals in the upfield region of the spectrum. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The spectrum would show distinct signals for each carbon atom in the aromatic ring, with their chemical shifts indicating the influence of the various substituents. The carbon atoms of the butan-2-yloxy group would also give rise to characteristic signals in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 8.0 | 110 - 150 |
| O-CH (methine) | 4.0 - 5.0 | 70 - 80 |
| CH₂ (methylene) | 1.4 - 1.8 | 20 - 30 |
| CH₃ (methyl) | 0.8 - 1.2 | 10 - 20 |
| NH₂ | Variable (broad) | - |
Note: The predicted chemical shift ranges are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
IR Spectroscopy: The IR spectrum would be expected to display a number of key absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong absorption band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Interactive Data Table: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Stretching | 1000 - 1300 |
| Alkyl Halide (C-Br) | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis provides further structural information. The molecule would likely undergo characteristic fragmentation pathways under electron impact or other ionization methods. Common fragmentation patterns could include the loss of the butoxy group, the bromine atom, or cleavage of the butyl chain, leading to the formation of stable carbocations or radical cations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The UV-Vis spectrum would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted benzene (B151609) ring. The position and intensity of these absorption maxima (λ_max) are influenced by the conjugation system and the electronic nature of the substituents (the amino, bromo, and butoxy groups). The aniline chromophore typically shows two absorption bands, and the presence of the other substituents would cause a bathochromic (red) or hypsochromic (blue) shift of these bands.
X-ray Crystallography for Precise Solid-State Structure Determination
For a definitive and highly precise determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the butoxy chain and the spatial relationship between the substituents on the aromatic ring. Furthermore, it can elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. While no public crystallographic data for this specific compound is currently available, such a study would provide invaluable and unambiguous structural information.
Computational and Theoretical Investigations of 5 Bromo 2 Butan 2 Yloxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on 5-Bromo-2-(butan-2-yloxy)aniline are not extensively documented in public literature, the methodologies applied to structurally similar compounds, such as 5-bromo-2-hydroxybenzaldehyde, offer a clear blueprint for such investigations. researchgate.net
These calculations typically commence with geometry optimization to find the most stable three-dimensional arrangement of the atoms. researchgate.net From the optimized structure, a wealth of information can be derived.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on the molecule's surface. These maps use a color spectrum to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and the aromatic ring, highlighting these as potential sites for electrophilic interaction.
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors, when calculated, would provide a comprehensive profile of the reactivity of this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and interactions with other molecules. For a flexible molecule like this compound, which has a rotatable butoxy group, conformational analysis is essential.
Conformational Analysis: This involves identifying the stable conformers (rotational isomers) and the energy barriers between them. Computational methods can systematically rotate the single bonds, such as the C-O bond of the butoxy group and the C-N bond of the aniline (B41778), and calculate the potential energy at each step. This analysis would reveal the preferred spatial arrangement of the butoxy group relative to the aniline ring. It is likely that the most stable conformer would be one that minimizes steric hindrance between the bulky butoxy group and the amino group or the bromine atom. Studies on similar substituted anilines and alkoxybenzenes have shown that the position of substituents significantly influences the conformational preferences and lipophilicity. nih.gov
Elucidation of Reaction Mechanisms through Theoretical Modeling
Theoretical modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For this compound, a key reaction type is electrophilic aromatic substitution on the aniline ring.
The amino (-NH2) and butoxy (-O-butan-2-yl) groups are both electron-donating and activating groups, directing incoming electrophiles to the ortho and para positions relative to themselves. byjus.com However, the bromine atom is a deactivating group but is also ortho, para-directing. Theoretical modeling can help to predict the most likely sites for substitution by calculating the energies of the reaction intermediates (such as the Wheland complex or sigma complex) for attack at different positions on the ring. researchgate.net
A typical theoretical study of an electrophilic substitution reaction would involve:
Reactant Complex Formation: Modeling the initial interaction between the aniline derivative and the electrophile.
Transition State Search: Identifying the highest energy point along the reaction pathway, which determines the reaction rate.
Intermediate Formation: Characterizing the structure and stability of the sigma complex.
Product Formation: Modeling the final step where a proton is lost to restore aromaticity.
By comparing the energy profiles for substitution at all possible positions, a clear picture of the regioselectivity of the reaction can be obtained. For instance, in the nitration of aniline, theoretical studies can explain the formation of meta-substituted products due to the protonation of the aniline in the acidic medium. byjus.com Similar considerations would be important for predicting the reactivity of this compound.
In Silico Docking and Ligand-Protein Interaction Studies of Related Scaffolds
The bromoaniline scaffold is present in many biologically active molecules. In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein. neliti.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.
Studies on other bromoaniline derivatives have demonstrated the utility of this approach. For example, various bromoaniline derivatives have been synthesized and docked against the Hsp90 chaperone protein, a potential target in cancer therapy. researchgate.netneliti.com These studies use docking software to place the ligand into the protein's binding site and calculate a "docking score," which estimates the binding affinity. neliti.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. neliti.com
For this compound, similar in silico studies could be performed to explore its potential as a ligand for various protein targets. The docking simulations would predict how the molecule fits into the binding pocket and which of its functional groups (the amino group, the bromine atom, the ether oxygen, or the aromatic ring) are involved in binding. This information can guide the design of new derivatives with improved binding affinity and selectivity. The results from such studies are often presented in tables summarizing the docking scores and the interacting residues.
Table 1: Example of Data from a Hypothetical Docking Study
| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase X | This compound | -8.5 | Lys76, Leu132, Asp184 |
| Protease Y | This compound | -7.2 | Gly143, Ser195, Trp215 |
This type of data, though hypothetical here, illustrates how computational studies can provide valuable insights into the potential biological activity of this compound and its derivatives.
Synthesis and Systematic Exploration of Derivatives and Analogues of 5 Bromo 2 Butan 2 Yloxy Aniline
Variations of the Halogen Substituent and Positional Isomers
The nature and position of the halogen atom on the aniline (B41778) ring significantly influence the electronic properties and biological activity of the molecule. Synthetic routes to analogues of 5-Bromo-2-(butan-2-yloxy)aniline with different halogens (Fluorine, Chlorine, Iodine) or with the bromine at a different position are well-established.
A common strategy involves the use of a pre-halogenated starting material, such as a substituted nitrobenzene (B124822) or aniline, which then undergoes etherification and reduction of the nitro group if necessary. For instance, the synthesis of fluoro-analogues often starts from commercially available materials like 5-bromo-2-fluoroaniline (B1303259) or involves the bromination of a fluoroaniline (B8554772) precursor. lookchem.comnih.gov A method for preparing bromoanilines using copper(II) bromide as both the oxidant and bromine source offers a direct route to these intermediates. google.com For example, 4-bromo-2-aminotoluene can be prepared by reacting 2-aminotoluene with CuBr₂ in a solvent like tetrahydrofuran (B95107) (THF). google.com
Positional isomers, such as moving the bromine from position 5 to position 3, can be synthesized through regioselective bromination. The synthesis of 3-bromo-5-(propan-2-yloxy)aniline, for example, is achieved by the direct bromination of 5-(propan-2-yloxy)aniline using a brominating agent like N-bromosuccinimide (NBS). The synthesis of chloro- and iodo-analogues follows similar principles, often starting with the corresponding chlorinated or iodinated anilines or phenols, followed by the introduction of the alkoxy group. The compound 5-Chloro-2-(propan-2-yloxy)aniline is a known analogue, illustrating the substitution of bromine with chlorine. biosynth.com
| Compound Name | Key Synthetic Precursor(s) | Synthetic Strategy | Reference |
|---|---|---|---|
| 5-Bromo-2-fluoroaniline | 2-Fluoroaniline | Direct bromination | lookchem.comnih.gov |
| 4-Bromo-2-aminotoluene | 2-Aminotoluene, CuBr₂ | Direct bromination with copper bromide | google.com |
| 3-Bromo-5-(propan-2-yloxy)aniline | 5-(propan-2-yloxy)aniline, NBS | Regioselective bromination | |
| 5-Chloro-2-(propan-2-yloxy)aniline | Not detailed | Analogue of glucocerebrosidase substrate | biosynth.com |
Modifications to the Alkoxy Chain (e.g., prop-2-en-1-yloxy, propan-2-yloxy, oxan-2-yloxy, butan-2-ylsulfanyl)
Altering the alkoxy chain attached to the aniline ring provides a means to modulate the compound's lipophilicity, steric profile, and metabolic stability. This is typically achieved through Williamson ether synthesis, where the sodium or potassium salt of the corresponding 5-bromo-2-aminophenol is reacted with an appropriate alkyl halide.
Analogues with varied ether linkages have been reported. The synthesis of propargyloxy derivatives (a close relative of the requested allyloxy group) by reacting substituted phenols or anilines with propargyl bromide in the presence of a base like K₂CO₃ demonstrates a viable pathway. plos.org This method is adaptable for the synthesis of the allyloxy analogue, 5-Bromo-2-(prop-2-en-1-yloxy)aniline. biosynth.com The isopropoxy analogue, 5-bromo-2-(propan-2-yloxy)aniline, can be synthesized via similar etherification protocols. The derivative 5-Bromo-2-(oxan-2-yloxy)aniline, which contains a tetrahydropyranyl ether, is also documented. nih.gov
The replacement of the ether oxygen with a sulfur atom to create a thioether (or sulfanyl) linkage is another important modification. The target compound 5-bromo-2-(butan-2-ylsulfanyl)aniline represents such an analogue. The synthesis of aryl thioethers can be accomplished through several methods, including the copper-catalyzed coupling of aryl iodides with thiols, a reaction that tolerates the presence of an aniline group. nih.gov Another approach involves the in-situ generation of aryl radicals from anilines, which then react with disulfides to form the C-S bond. organic-chemistry.org A more general method involves the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS) to generate the aryl sulfide. acs.org
| Compound Name | Modification | General Synthetic Method | Reference |
|---|---|---|---|
| 5-Bromo-2-(prop-2-en-1-yloxy)aniline | Allyloxy chain | Williamson ether synthesis | biosynth.com |
| 5-Bromo-2-(propan-2-yloxy)aniline | Isopropoxy chain | Williamson ether synthesis | |
| 5-Bromo-2-(oxan-2-yloxy)aniline | Tetrahydropyranyl ether | Reaction with 2-halotetrahydropyran | nih.gov |
| 5-Bromo-2-(butan-2-ylsulfanyl)aniline | Thioether linkage | Copper-catalyzed C-S coupling or radical thiolation | nih.govorganic-chemistry.org |
Further Substitution on the Aniline Ring
Introducing additional substituents onto the aniline ring of this compound allows for fine-tuning of its electronic and steric properties. The positions of further electrophilic aromatic substitution are dictated by the directing effects of the existing groups: the strongly activating ortho-, para-directing amino and alkoxy groups, and the deactivating ortho-, para-directing bromo group.
Common transformations include nitration, halogenation, and acylation. The synthesis of many aniline derivatives begins with a nitroaromatic precursor, such as 5-bromo-2-nitroaniline. nih.govbldpharm.com Further nitration of the 5-bromo-2-alkoxyaniline ring would be directed to the positions activated by the amino and alkoxy groups. Additional halogenation can be achieved using reagents like N-Bromosaccharin (NBSac) for bromination. researchgate.net
The amino group itself can be derivatized. A notable reaction is the formation of Schiff bases through condensation with aldehydes. For example, anilines can react with aldehydes like 5-bromo-2-hydroxybenzaldehyde in an alcohol medium to yield the corresponding imine, which can then be used to form various transition metal complexes. researchgate.net Another example involves the electrophilic cyclization of thiourea (B124793) derivatives, prepared from the parent aniline, using bromine to generate fused heterocyclic systems, a reaction that inherently involves substitution on the ring. beilstein-archives.org
Synthesis of Heterocyclic Fused Systems Incorporating the Aniline Moiety
The aniline moiety is a versatile precursor for the construction of a wide range of N-heterocyclic fused ring systems, which are core structures in many pharmaceuticals and functional materials.
Indoles: A prominent route to substituted indoles involves the cyclization of 2-alkynylanilines. researchgate.net These precursors are typically prepared via a Sonogashira cross-coupling reaction between a haloaniline (e.g., an iodo- or bromoaniline) and a terminal alkyne. The subsequent intramolecular cyclization can be promoted by bases or, more commonly, by transition metal catalysts containing palladium, copper, or gold. organic-chemistry.orgmdpi.comresearchgate.net For example, palladium-catalyzed cyclization of 2-alkynylanilines provides an efficient route to 2-substituted and 2,3-disubstituted indoles. mdpi.comrsc.org
Quinolines and Quinolones: Quinolines can be synthesized from anilines through various classic named reactions such as the Skraup, Doebner, or Friedländer syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, or α-aminoaryl aldehydes/ketones with carbonyl compounds, respectively. organic-chemistry.orgiipseries.org Modern methods often employ metal-catalyzed annulation reactions. Quinolones (oxo-quinolines) are accessible via palladium-catalyzed C-H activation and cyclization of anilides or the cyclization of N-(2-formylaryl)alkynamides. organic-chemistry.orgmdpi.com
Benzoxazines: These heterocycles are formed from the reaction of a phenolic compound, formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde), and a primary amine. nih.gov Aniline derivatives like this compound can serve as the amine component. The synthesis can proceed in a one-pot manner or stepwise, where an intermediate is formed by reacting the amine with formaldehyde first, which then reacts with the phenol (B47542) to undergo ring closure. google.comresearchgate.net
| Heterocyclic System | Key Precursor Type | General Synthetic Strategy | Reference |
|---|---|---|---|
| Indole | 2-Alkynylaniline | Sonogashira coupling followed by metal-catalyzed (Pd, Cu, Au) cyclization | researchgate.netmdpi.comresearchgate.net |
| Quinoline | Aniline, Acrolein/Glycerol | Skraup synthesis (acid-catalyzed condensation) | iipseries.org |
| Quinolin-4-one | 2-Iodoaniline, Terminal alkyne, CO | Palladium-catalyzed carbonylation and cyclization | mdpi.com |
| Benzoxazine | Aniline, Phenol, Formaldehyde | Mannich condensation/ring closure | nih.govgoogle.com |
Advanced Applications in Organic Synthesis and Materials Science Research
A Versatile Synthetic Building Block in Complex Molecule Construction
The strategic placement of the bromine atom, the amino group, and the butan-2-yloxy substituent on the aniline (B41778) ring makes 5-Bromo-2-(butan-2-yloxy)aniline a highly valuable and versatile building block in the intricate art of complex molecule construction. The differential reactivity of these functional groups allows for a stepwise and controlled introduction of molecular complexity, a cornerstone of modern organic synthesis.
The amino group serves as a classical nucleophile or can be readily transformed into a diazonium salt, opening a gateway to a plethora of chemical transformations. This includes the introduction of various other functional groups or the formation of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. The bromine atom, on the other hand, is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed at this position to form new carbon-carbon and carbon-nitrogen bonds, enabling the assembly of elaborate molecular architectures.
The chiral butan-2-yloxy group introduces an element of three-dimensionality to the molecule. This is of particular importance in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where stereochemistry plays a pivotal role in biological activity. The presence of this chiral auxiliary can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis.
While specific, publicly available research detailing the direct use of this compound in the total synthesis of a named complex molecule is limited, the principles of its application can be inferred from the vast body of literature on the use of similar substituted bromoanilines in the synthesis of biologically active compounds and functional materials.
Potential in the Design and Synthesis of Functional Organic Materials
The unique electronic and structural characteristics of this compound make it a promising candidate for the design and synthesis of functional organic materials. The interplay between the electron-donating amino and alkoxy groups and the electron-withdrawing (via the inductive effect) and polarizable bromine atom can lead to materials with interesting photophysical and electronic properties.
Substituted anilines are well-known precursors to conducting polymers. The polymerization of aniline and its derivatives can lead to materials with tunable conductivity, electroactivity, and optical properties. While the direct polymerization of this compound has not been extensively reported, its derivatives could potentially be used to create novel polymeric materials. The presence of the bromo substituent could also allow for post-polymerization modification, further tuning the material's properties.
Furthermore, the molecular structure of this compound is conducive to the formation of liquid crystals. The elongated shape of the molecule, combined with the potential for intermolecular interactions, are key features for the formation of mesophases. The chirality introduced by the butan-2-yloxy group could lead to the formation of chiral liquid crystalline phases, which are of significant interest for applications in optical displays and sensors.
Exploration of Non-Covalent Interactions and Supramolecular Assemblies (e.g., Halogen Bonding)
The bromine atom in this compound is not merely a synthetic handle but also a key player in the realm of supramolecular chemistry. It can participate in a highly directional and specific non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule.
In the case of this compound, the bromine atom, attached to the electron-rich aniline ring, can act as a halogen bond donor. It can form predictable and stable interactions with a variety of halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or sulfur atoms. These interactions, along with traditional hydrogen bonds involving the amino group, can be exploited to construct well-defined supramolecular assemblies and crystal structures.
The study of halogen bonding in bromoaniline derivatives is an active area of research in crystal engineering. By understanding and controlling these non-covalent forces, scientists can design and synthesize crystalline materials with desired properties, such as specific packing arrangements, porosity, and host-guest capabilities. While specific crystal structure analyses of this compound are not widely available in the public domain, the principles derived from studies on similar molecules strongly suggest its potential in forming intricate and functional supramolecular architectures.
Development of Chemical Probes and Research Tools
The structural motifs present in this compound make it a potential scaffold for the development of chemical probes and research tools. A chemical probe is a small molecule used to study and manipulate biological systems. The bromoaniline core can be systematically modified to create libraries of compounds for screening against various biological targets.
The lipophilic butoxy group can enhance cell membrane permeability, an important property for probes targeting intracellular proteins. The amino group provides a point for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating the probe's biological targets. The bromine atom can be used to introduce further diversity or can be a site for photoaffinity labeling, a technique used to covalently link a probe to its target protein upon irradiation with light.
While there are no specific reports of this compound itself being used as a chemical probe, its derivatives represent a promising starting point for the design and synthesis of such tools. The development of novel probes based on this scaffold could aid in the elucidation of complex biological pathways and the identification of new drug targets.
Future Research Directions and Emerging Perspectives
Innovations in Sustainable Synthetic Methodologies for Brominated Aniline (B41778) Ethers
The chemical industry's increasing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic routes for brominated aniline ethers. ejcmpr.com Traditional methods for the synthesis of precursors, particularly brominated anilines, often involve hazardous reagents like elemental bromine and produce significant waste streams. youtube.com Future innovations are centered on addressing these limitations through several key approaches.
One promising area is the development of greener bromination techniques. Instead of using highly reactive and hazardous liquid bromine, researchers are exploring in-situ generation of bromine from safer and more manageable sources, such as a combination of potassium bromide (KBr) and an oxidant like ceric ammonium (B1175870) nitrate. researchgate.netacs.org This approach minimizes handling risks and improves reaction selectivity. Another sustainable strategy involves replacing conventional solvents with more eco-friendly alternatives or employing solvent-free reaction conditions.
Furthermore, advancements in catalysis are crucial. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green synthesis. For the etherification step, solid-supported catalysts can replace homogeneous bases, simplifying purification and reducing waste. acs.org Non-traditional activation methods, including microwave irradiation, ultrasound, and high-pressure synthesis (barochemistry), are also being investigated to accelerate reaction rates, improve yields, and reduce energy consumption. rsc.org These methods offer pathways to conduct reactions at lower temperatures and with greater efficiency than conventional heating. rsc.org
Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Brominated Anilines
| Feature | Traditional Method | Emerging Sustainable Method | Scientific Advantage |
|---|---|---|---|
| Brominating Agent | Liquid Bromine (Br₂) | Bromate-Bromide mixture; Ceric Ammonium Nitrate/KBr researchgate.netacs.org | Avoids handling of highly corrosive and toxic Br₂; improved regioselectivity. |
| Catalyst | Homogeneous Lewis Acids | Reusable solid acids; heterogeneous catalysts. acs.org | Simplifies product purification; reduces catalyst waste; potential for continuous flow processes. |
| Solvents | Chlorinated Solvents | Water, ethanol, or solvent-free conditions. researchgate.netacs.org | Reduces environmental impact and process hazards. |
| Energy Source | Conventional Heating | Microwave, Ultrasound, High Hydrostatic Pressure. rsc.org | Increased reaction rates; lower energy consumption; improved yields. |
Integration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of 5-Bromo-2-(butan-2-yloxy)aniline. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time reaction monitoring, offering significant advantages over traditional offline analysis (e.g., HPLC, GC) which involves sampling and quenching. acs.orgyoutube.com
Process Analytical Technology (PAT) tools like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow chemists to continuously track the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.govrsc.org For instance, in-situ Raman spectroscopy has been successfully employed to monitor heterogeneous etherification reactions, providing valuable data on reaction rates and endpoints. acs.org This real-time information is critical for ensuring reaction completion, minimizing the formation of impurities, and understanding the impact of process parameters such as temperature, pressure, and mixing efficiency. acs.org
The kinetic profiles generated from these techniques provide mechanistic insights that are difficult to obtain otherwise. nih.gov By observing the appearance and disappearance of specific vibrational bands, researchers can identify transient intermediates and elucidate complex reaction pathways. This level of process understanding is invaluable for rapid process development, scale-up, and ensuring batch-to-batch consistency in a manufacturing environment. acs.org
Table 2: Performance of In-situ Raman Spectroscopy for Monitoring an Etherification Reaction
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Starting Material (Phenol) | acs.org |
| Root-Mean Square Error of Prediction (RMSEP) | 0.1% w/w | acs.org |
| Analyte | Product (Ether) | acs.org |
| Root-Mean Square Error of Prediction (RMSEP) | 0.2% w/w | acs.org |
This data demonstrates the high accuracy of in-situ spectroscopic models for quantifying components in a reaction mixture, enabling precise real-time control.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis and drug discovery. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work on compounds like this compound.
One major application is in the prediction of reaction outcomes. Supervised ML models can be trained on large reaction databases to forecast the yield or success of a chemical transformation given a set of reactants, reagents, and conditions. ucla.edu This predictive power can save significant time and resources by helping chemists prioritize high-yielding reaction pathways and avoid those likely to fail. nih.gov For example, models have been developed that can predict the major product of a reaction with high accuracy, a critical challenge in synthesis planning. nih.govresearchgate.net
Beyond predicting outcomes, AI is a powerful engine for de novo compound design. nih.gov Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design novel molecules with specific desired properties. mdpi.com These algorithms can explore a vast chemical space to propose new derivatives of this compound that are optimized for a particular biological target. Crucially, newer AI frameworks are incorporating synthetic feasibility into the design process, ensuring that the generated molecules are not just theoretically potent but also accessible through known chemical reactions. chemrxiv.org
Table 3: Performance of a Machine Learning Model for Reaction Outcome Prediction
| Metric | Achieved Performance | Reference |
|---|---|---|
| Correct Product Ranked #1 | 71.8% of cases | nih.gov |
| Correct Product in Top 3 Ranks | 86.7% of cases | nih.gov |
| Correct Product in Top 5 Ranks | 90.8% of cases | nih.gov |
This data, from a model trained on 15,000 experimental reactions, highlights the capability of ML to accurately identify the most likely product among several possibilities.
Expanding the Scope of Chemical Transformations for Structural Diversity
The molecular scaffold of this compound serves as a versatile starting point for the creation of a diverse library of new chemical entities. Future research will focus on leveraging the existing functional groups—the amine, the bromine atom, and the aromatic ring—to explore a wide range of chemical transformations.
The bromine atom is a particularly valuable handle for structural diversification. It is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. For instance:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Coupling with amines to generate more complex diamine structures, a common motif in pharmacologically active compounds. semanticscholar.org
Heck and Sonogashira Couplings: Introduction of alkenyl and alkynyl groups, respectively, which can serve as points for further functionalization.
The aniline moiety is also ripe for chemical modification. It can undergo N-acylation, N-alkylation, or be converted into a diazonium salt. The diazonium intermediate is exceptionally versatile and can be transformed into a wide array of functional groups, including hydroxyls, halogens, and nitriles, through Sandmeyer and related reactions. These transformations, combined with the possibilities offered by the bromine atom, open up a vast chemical space for generating novel analogs with potentially unique biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-(butan-2-yloxy)aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling is effective for introducing aryl groups, while bromination of precursor anilines (e.g., using N-bromosuccinimide) under controlled temperatures (0–25°C) achieves regioselectivity . Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and butan-2-yloxy methyl signals) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₃BrNO, ~254.08 g/mol) .
- FT-IR to identify amine (-NH₂) and ether (C-O-C) functional groups .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The butan-2-yloxy group introduces steric hindrance, slowing reactions at the ortho position. Electronic effects from the bromine atom enhance electrophilicity, favoring Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to mitigate steric challenges and improve catalytic efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives using different palladium catalysts?
- Methodological Answer : Contradictions often arise from catalyst decomposition or solvent incompatibility. Systematically compare:
- Catalyst systems : Pd(OAc)₂ vs. PdCl₂(dppf), noting ligand stability in polar aprotic solvents .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Post-reaction analysis : Quantify Pd residues via ICP-MS to assess catalyst efficiency .
Q. What strategies are used to determine the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target identification : Perform pull-down assays with biotinylated analogs to isolate binding proteins .
- Enzymatic inhibition assays : Test against kinase or protease panels to identify activity (IC₅₀ values) .
- Computational docking : Model interactions with proteins (e.g., WDR5) using AutoDock Vina to predict binding modes .
Q. How can researchers design experiments to assess the compound’s potential as a protein interaction inhibitor?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates .
- Mutagenesis studies : Modify putative binding residues (e.g., catalytic cysteines) to validate interaction sites .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3) .
Q. How can solubility challenges in pharmacological assays be addressed for this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Employ liposomal carriers to improve bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
